5-((3-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(3-bromophenyl)-(4-methylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN5OS/c1-11-19-17-23(20-11)16(24)15(25-17)14(12-4-3-5-13(18)10-12)22-8-6-21(2)7-9-22/h3-5,10,14,24H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENTXZNXOLNXLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCN(CC4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((3-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound with significant biological activity, particularly in the fields of oncology and neuropharmacology. The unique structural features of this compound, including the thiazole and triazole rings combined with a piperazine moiety, contribute to its potential therapeutic applications.
The molecular formula for this compound is , and it has a molecular weight of approximately 474.4 g/mol. The presence of bromine and nitrogen heteroatoms within its structure suggests potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can modulate neurotransmitter receptors, potentially affecting pathways related to mood disorders and cognitive functions.
- Nucleic Acid Interaction : There is evidence suggesting that it might bind to DNA or RNA, influencing gene expression and cellular processes.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 5-((3-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol. In a comprehensive evaluation involving nearly 60 human cancer cell lines, derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibited notable cytotoxicity against various cancers including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. The synthesized compounds demonstrated enhanced potency compared to traditional chemotherapeutics like Sorafenib .
Neuropharmacological Effects
Studies indicate that compounds containing triazole moieties can act as inhibitors of glycine transporters (GlyT), which are implicated in schizophrenia and other cognitive disorders. The ability of these compounds to inhibit GlyT suggests potential applications in treating psychiatric conditions .
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the anticancer efficacy of thiazolo[3,2-b][1,2,4]triazole derivatives.
- Method : Compounds were tested against a panel of cancer cell lines.
- Results : Significant cytotoxic effects were observed in renal cancer and melanoma cell lines. The most potent derivative showed IC50 values lower than 10 µM across multiple lines.
-
Neuropharmacological Assessment :
- Objective : To assess the effect on glycine transport inhibition.
- Method : In vitro assays were conducted using HEK293 cells expressing GlyT1.
- Results : The compound demonstrated a statistically significant reduction in glycine uptake at concentrations above 10 µM, indicating its potential as a therapeutic agent for cognitive disorders.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 474.4 g/mol |
| Anticancer Activity | IC50 < 10 µM in several lines |
| Glycine Transport Inhibition | Significant at >10 µM |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related derivatives, focusing on substituent variations and their implications:
| Compound Name / ID | Key Structural Differences | Molecular Weight | Notable Properties/Activities | Reference |
|---|---|---|---|---|
| 5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | Replaces piperazine with piperidine ; ethyl instead of methyl at position 2. | 435.4 | No explicit bioactivity data; piperidine may reduce polarity vs. piperazine. | |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[...]-6-ol | 3-Chlorophenyl on piperazine; 4-ethoxy-3-methoxyphenyl substituent. | ~525* | Enhanced solubility due to ethoxy/methoxy groups; potential CNS activity via piperazine. | |
| (5Z)-2-(4-Bromophenyl)-5-(4-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6-one | Benzylidene group at position 5; triazolone instead of triazolol. | ~428* | Conjugated system may improve UV absorption; triazolone could alter redox stability. | |
| 2-(4-Bromophenyl)-5-[[3-(3-methyl-4-propenoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-thiazolo[...] | Propenoxyphenyl-pyrazole substituent; extended π-system. | ~640* | Bulky substituents may hinder membrane permeability; pyrazole adds H-bonding potential. |
*Estimated based on molecular formulas.
Crystallographic and Conformational Insights
- Planarity vs.
- Crystal packing : Isostructural analogs (e.g., ) adopt triclinic symmetry with two independent molecules per unit cell, influenced by halogen and methoxy groups .
Q & A
Q. What are the optimal synthetic routes for 5-((3-bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol, and how can purity be ensured?
Methodological Answer: The synthesis of complex heterocycles like this compound typically involves multi-step reactions, including cyclization, nucleophilic substitution, and coupling. For example:
- Stepwise assembly : Start with precursor fragments (e.g., 3-bromophenyl, 4-methylpiperazine, thiazole-triazole cores) and employ coupling agents like EDCI/HOBt for amide bond formation.
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane. Confirm purity via HPLC (≥95%) and monitor by TLC .
- Characterization : Validate structure using -NMR (e.g., integration of aromatic protons at δ 7.2–7.8 ppm and methylpiperazine signals at δ 2.3–3.1 ppm), -NMR, and high-resolution mass spectrometry (HRMS) .
Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?
Methodological Answer:
- -NMR : Key signals include the methyl group on the thiazole ring (δ ~2.5 ppm), the 4-methylpiperazine protons (δ 2.3–2.7 ppm), and aromatic protons from the 3-bromophenyl group (δ 7.4–7.8 ppm).
- IR Spectroscopy : Confirm hydroxyl (-OH) stretching (~3200–3500 cm) and C-Br vibrations (~600 cm).
- Mass Spectrometry : Look for molecular ion peaks matching the exact mass (e.g., m/z ~490–500 for [M+H]) and characteristic fragmentation patterns (e.g., loss of Br or methylpiperazine) .
Q. What solvents and reaction conditions minimize by-product formation during synthesis?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for coupling reactions to enhance solubility. Avoid protic solvents that may hydrolyze intermediates.
- Temperature Control : Maintain reactions at 0–25°C for sensitive steps (e.g., bromomethylation).
- Catalysts : Employ palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura couplings to attach aryl groups efficiently .
Advanced Research Questions
Q. How does the 4-methylpiperazine moiety influence the compound’s bioactivity and pharmacokinetics?
Methodological Answer:
- Bioactivity : The 4-methylpiperazine group enhances solubility and may interact with charged residues in target proteins (e.g., kinases or GPCRs). Perform molecular docking against homology models of relevant targets (e.g., fungal 14α-demethylase, PDB: 3LD6) to predict binding modes .
- PK Studies : Assess logP (octanol/water partition coefficient) via shake-flask methods. Evaluate metabolic stability using liver microsomes and monitor demethylation or oxidation of the piperazine ring via LC-MS .
Q. How can contradictory data on antimicrobial activity be resolved across different studies?
Methodological Answer:
- Standardized Assays : Use CLSI/M07-A9 guidelines for MIC determinations. Test against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains with controls like ciprofloxacin.
- Structure-Activity Analysis : Compare analogs (e.g., varying substituents on the triazole or thiazole rings) to identify critical functional groups. For instance, bromine at the 3-position may enhance membrane penetration .
- Mechanistic Studies : Perform time-kill assays and synergism tests with β-lactams to clarify bactericidal vs. bacteriostatic effects .
Q. What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into active sites (e.g., fungal CYP51 or bacterial topoisomerase IV). Prioritize poses with hydrogen bonds to catalytic residues (e.g., His259 in CYP51) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and interaction persistence (e.g., piperazine-nitrogen contacts with Asp90) .
- QSAR Models : Develop models using MOE or RDKit descriptors (e.g., topological polar surface area, logP) to correlate structural features with antifungal potency .
Q. How can by-products from bromomethylation steps be identified and mitigated?
Methodological Answer:
- By-Product Identification : Use LC-MS to detect dimers (e.g., via [2M+H] peaks) or debrominated products. Compare retention times with synthetic standards.
- Mitigation Strategies : Optimize stoichiometry (e.g., 1.2 eq. NBS for bromination) and add radical scavengers (e.g., BHT) to suppress uncontrolled radical reactions .
Q. What analytical techniques resolve crystallinity issues for X-ray diffraction studies?
Methodological Answer:
- Crystallization Screens : Use vapor diffusion with solvents like acetone/water or DMSO/ethyl acetate. Add seed crystals from analogous compounds (e.g., thiazolo-triazolones).
- Data Collection : Resolve crystal structures at 100 K using synchrotron radiation (λ = 0.8–1.0 Å). Refine with SHELXL and validate via R-factor (<0.05) and Ramachandran plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
